Physicochemical Property Profiling vs. a Demethylated Triazole Core Analog
The target compound possesses a distinct computed logP and hydrogen-bonding profile that differentiates it from a closely related analog lacking the N1-methyl group on the triazole ring. The N1-methylation in the target compound eliminates a hydrogen bond donor (HBD) site, reducing the HBD count to 1 compared to a demethylated analog which would have an HBD count of 2, while increasing lipophilicity (XLogP3 of 2 versus a predicted ~1.3 for the demethylated form) [1]. This modulation is critical for tuning membrane permeability and oral bioavailability in early drug discovery.
| Evidence Dimension | Hydrogen Bond Donor Count and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | HBD = 1; XLogP3 = 2 |
| Comparator Or Baseline | 1H-1,2,3-triazole-4-carboxamide analog (N1-unsubstituted): HBD = 2; predicted XLogP3 ≈ 1.3 |
| Quantified Difference | ΔHBD = -1; ΔXLogP3 ≈ +0.7 log units |
| Conditions | Computed using XLogP3 and Cactvs software (PubChem release 2021.05.07) |
Why This Matters
For researchers procuring a lead-like scaffold, the N1-methylation reduces polar surface area and H-bond donor count, directly influencing passive permeability and CNS penetration potential compared to demethylated triazole cores.
- [1] PubChem Compound Summary for CID 45497205, 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide. National Center for Biotechnology Information (2024). View Source
